molecular formula C11H19Cl2N3O B1529039 3-amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride CAS No. 1803600-91-0

3-amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride

Cat. No. B1529039
M. Wt: 280.19 g/mol
InChI Key: KVBJTUDSDWIKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride (3-APAP-DHC) is a synthetic compound that has been used in a variety of scientific and medical research applications. It is a derivative of the amino acid phenylalanine and is composed of three amino acids: phenylalanine, glycine, and alanine. 3-APAP-DHC is an important chemical building block for many biochemical and physiological processes, and it has been used in a variety of lab experiments and research studies.

Scientific Research Applications

Isotope Effects in Enzymatic Reactions

Research on the enzymatic N-demethylation of tertiary amines, such as 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane, highlights the importance of understanding isotope effects in drug metabolism and design. The study reveals insights into the rate-limiting steps of enzymatic reactions involving similar compounds, which can guide the development of more efficient drug molecules with tailored metabolic profiles (Abdel-Monem, 1975).

Immunomodulatory Effects

Compounds structurally related to 3-amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride have been synthesized and evaluated for their potential immunosuppressive effects. This research is crucial for the development of new immunosuppressive drugs, which could benefit organ transplantation and the treatment of autoimmune diseases (Kiuchi et al., 2000).

Anticancer Agent Design

Functionalized amino acid derivatives, including compounds with structures similar to 3-amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride, have shown promising cytotoxicity against human cancer cell lines. Such studies are pivotal for the design and development of new anticancer agents, offering potential therapeutic avenues for treating various cancers (Kumar et al., 2009).

Advanced Polymer Materials

Research into the synthesis of aromatic polyamides and polyimides based on diamines derived from compounds like 3-amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride contributes to the development of new materials with enhanced thermal stability and solubility properties. These materials have potential applications in various high-performance fields, such as electronics and aerospace (Yang & Lin, 1995).

properties

IUPAC Name

3-amino-N-(2-aminoethyl)-3-phenylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c12-6-7-14-11(15)8-10(13)9-4-2-1-3-5-9;;/h1-5,10H,6-8,12-13H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBJTUDSDWIKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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